1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene, also known as Ipragliflozin, is a drug used to treat type 2 diabetes mellitus. It belongs to the class of drugs known as sodium-glucose co-transporter 2 (SGLT2) inhibitors. Ipragliflozin works by inhibiting the reabsorption of glucose in the kidneys, leading to increased excretion of glucose in the urine, which helps to lower blood glucose levels.
作用机制
1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen works by inhibiting the SGLT2 protein in the kidneys, which is responsible for reabsorbing glucose from the urine back into the bloodstream. By inhibiting SGLT2, 1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen prevents the reabsorption of glucose, leading to increased excretion of glucose in the urine and lower blood glucose levels.
Biochemical and Physiological Effects:
In addition to its glucose-lowering effects, 1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen has been shown to have beneficial effects on blood pressure, lipid levels, and markers of inflammation. It has also been shown to increase insulin sensitivity and improve beta-cell function in patients with type 2 diabetes mellitus.
实验室实验的优点和局限性
1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen has several advantages for use in lab experiments, including its specificity for inhibiting SGLT2 and its well-established safety profile in humans. However, it also has limitations, including its relatively short half-life and the need for specialized equipment to measure its effects on glucose uptake and metabolism.
未来方向
There are several potential future directions for research on 1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen, including its use in combination with other glucose-lowering agents, its effects on cardiovascular outcomes, and its potential use in other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Additionally, there is ongoing research into the mechanisms underlying the beneficial effects of SGLT2 inhibitors on cardiovascular and renal outcomes in patients with type 2 diabetes mellitus.
合成方法
The synthesis of 1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen involves several steps, including the reaction of 2-methoxy-4-methylphenol with 2-bromo-1-(4-(2-methoxy-4-methylphenoxy)butyl)benzene to form 1-(4-(2-methoxy-4-methylphenoxy)butyl)-2-methoxy-4-methylbenzene. This compound is then reacted with isopropyl alcohol in the presence of a base to form 1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen.
科学研究应用
1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen has been extensively studied in clinical trials for its efficacy in treating type 2 diabetes mellitus. It has been shown to significantly reduce HbA1c levels, fasting plasma glucose levels, and body weight in patients with type 2 diabetes mellitus. In addition to its glucose-lowering effects, 1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzenen has also been shown to have beneficial effects on blood pressure, lipid levels, and markers of inflammation.
属性
IUPAC Name |
2-methoxy-4-methyl-1-[4-(2-propan-2-yloxyphenoxy)butoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-16(2)25-20-10-6-5-9-18(20)23-13-7-8-14-24-19-12-11-17(3)15-21(19)22-4/h5-6,9-12,15-16H,7-8,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHXJAMVPPAZLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2OC(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methyl-1-[4-(2-propan-2-yloxyphenoxy)butoxy]benzene |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。